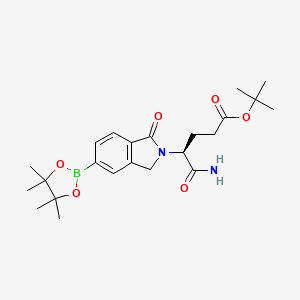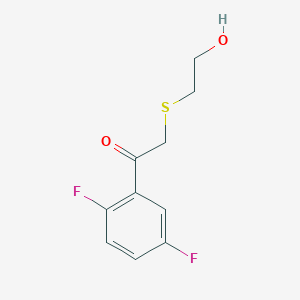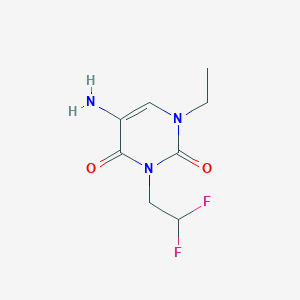
9,9'-Bis(9,9-dimethyl-9H-fluoren-2-yl)-9H,9'H-3,3'-bicarbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9’-Bis(9,9-dimethyl-9H-fluoren-2-yl)-9H,9’H-3,3’-bicarbazole: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two fluorenyl groups and a bicarbazole core, making it a subject of interest in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-Bis(9,9-dimethyl-9H-fluoren-2-yl)-9H,9’H-3,3’-bicarbazole typically involves multiple steps, including the formation of fluorenyl intermediates and their subsequent coupling with carbazole derivatives. One common method involves the use of Grignard reagents and Friedel-Crafts alkylation reactions to introduce the fluorenyl groups onto the carbazole core .
Industrial Production Methods
Industrial production of this compound may involve scalable and chromatography-free synthetic routes to ensure high yield and purity. Techniques such as Buchwald-Hartwig coupling are employed to assemble the final product, making the process efficient and suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
9,9’-Bis(9,9-dimethyl-9H-fluoren-2-yl)-9H,9’H-3,3’-bicarbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydrofluorenyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products
The major products formed from these reactions include fluorenyl-substituted carbazoles, hydrofluorenyl derivatives, and various functionalized carbazole compounds.
Applications De Recherche Scientifique
9,9’-Bis(9,9-dimethyl-9H-fluoren-2-yl)-9H,9’H-3,3’-bicarbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for organic sensitizers in dye-sensitized solar cells.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mécanisme D'action
The mechanism of action of 9,9’-Bis(9,9-dimethyl-9H-fluoren-2-yl)-9H,9’H-3,3’-bicarbazole involves its interaction with molecular targets through π-π stacking and hydrogen bonding. These interactions facilitate the compound’s incorporation into various materials and biological systems, enhancing their properties and functionalities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid
- 9,9-Dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester
- 9H-Fluorene-9,9-dimethanol
Uniqueness
Compared to similar compounds, 9,9’-Bis(9,9-dimethyl-9H-fluoren-2-yl)-9H,9’H-3,3’-bicarbazole stands out due to its bicarbazole core, which imparts unique electronic and photophysical properties. This makes it particularly valuable in applications requiring high stability and efficiency, such as in OLEDs and solar cells.
Propriétés
Formule moléculaire |
C54H40N2 |
|---|---|
Poids moléculaire |
716.9 g/mol |
Nom IUPAC |
9-(9,9-dimethylfluoren-2-yl)-3-[9-(9,9-dimethylfluoren-2-yl)carbazol-3-yl]carbazole |
InChI |
InChI=1S/C54H40N2/c1-53(2)45-17-9-5-13-37(45)39-25-23-35(31-47(39)53)55-49-19-11-7-15-41(49)43-29-33(21-27-51(43)55)34-22-28-52-44(30-34)42-16-8-12-20-50(42)56(52)36-24-26-40-38-14-6-10-18-46(38)54(3,4)48(40)32-36/h5-32H,1-4H3 |
Clé InChI |
ZKHNFTDVOYZZGF-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N4C5=C(C=C(C=C5)C6=CC7=C(C=C6)N(C8=CC=CC=C87)C9=CC1=C(C=C9)C2=CC=CC=C2C1(C)C)C1=CC=CC=C14)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-amine](/img/structure/B13646291.png)

![4-[3-[4-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13646298.png)

